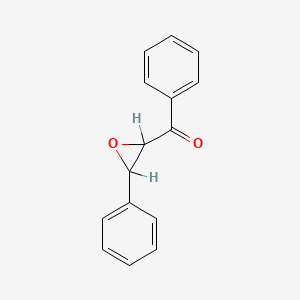

rel-trans-Chalcone Oxide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

phenyl-(3-phenyloxiran-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-13(11-7-3-1-4-8-11)15-14(17-15)12-9-5-2-6-10-12/h1-10,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGMJZQVDNZRKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40968993 | |

| Record name | Chalcone epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5411-12-1, 7570-86-7 | |

| Record name | Chalcone epoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5411-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chalcone epoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005411121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propiophenone, 2,3-epoxy-3-phenyl-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007570867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC402160 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5411-12-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chalcone epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl (3-phenyloxiranyl) ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Rel Trans Chalcone Oxide and Analogues

Stereoselective Epoxidation Strategies from trans-Chalcones

The primary route to rel-trans-chalcone oxide involves the stereoselective epoxidation of the corresponding trans-chalcone precursor. The α,β-unsaturated ketone moiety of chalcone (B49325) is susceptible to epoxidation, and achieving high stereoselectivity is crucial for the synthesis of specific enantiomers, which are often required for biological applications. lboro.ac.ukorientjchem.org The development of chiral catalysts has been instrumental in controlling the stereochemical outcome of this transformation. mdpi.com

Catalytic Systems in Enantioselective Epoxidation

A variety of catalytic systems have been developed to achieve high enantioselectivity in the epoxidation of trans-chalcones. These systems can be broadly categorized into metal-based catalysts, organocatalysts, and phase-transfer catalysts.

Metal-Based Catalysts: Lanthanoid and transition metal complexes are widely used due to their catalytic efficiency.

Lanthanoid Catalysts: Shibasaki and co-workers developed an efficient system using lanthanide-BINOL complexes. core.ac.uk For instance, a catalyst system comprising Gadolinium(III) isopropoxide (Gd(O-i-Pr)₃) and (S)-6,6'-diphenyl-BINOL has been shown to produce epoxychalcone with up to 95% enantiomeric excess (ee). core.ac.uk Similarly, a Lanthanum-chiral BINOL system with tris(4-fluorophenyl)phosphine (B91858) oxide and cumene (B47948) hydroperoxide as the oxidant provides epoxy ketones with excellent enantioselectivities. organic-chemistry.org

Iron Catalysts: Iron, being an earth-abundant and non-toxic metal, is an attractive choice for catalysis. researchgate.net Iron complexes with chiral N4-donor ligands have been used for the epoxidation of chalcone derivatives, achieving high yields and ee (up to 97%). researchgate.net The addition of carboxylic acids like 2-ethylhexanoic acid (2-EHA) can significantly improve both yield and enantioselectivity in these systems. acs.org

Cobalt Catalysts: Chiral octahedral complexes of Cobalt(III) have been employed as catalysts for the asymmetric epoxidation of chalcones using hydrogen peroxide (H₂O₂) under phase-transfer conditions, yielding enantiomeric purities of up to 55% ee. researchgate.net

Organocatalysts: Metal-free catalytic systems offer an alternative approach, avoiding potential contamination of the product with toxic metals.

Polypeptides (Juliá-Colonna Epoxidation): The use of synthetic polypeptides, particularly poly-L-leucine or poly-L-alanine, is a classic and highly effective method. lboro.ac.uknih.gov In a triphasic system (e.g., toluene, water, and the polypeptide) with alkaline hydrogen peroxide, chalcone can be converted to its epoxide with enantioselectivity as high as 97% ee. lboro.ac.uk Soluble triblock copolymers containing polyamino acid segments have also been developed to facilitate homogeneous reaction conditions. acs.org

Bifunctional Organocatalysts: Guanidine-urea bifunctional organocatalysts have been successfully used for the highly enantioselective epoxidation of α,β-unsaturated diaryl enones with aqueous hydrogen peroxide. organic-chemistry.org

Phase-Transfer Catalysts (PTC): Chiral phase-transfer catalysts are effective in biphasic systems, often using an inorganic oxidant.

Chiral Ammonium (B1175870) Salts: Quinine-derived quaternary ammonium salts were among the first chiral PTCs used for chalcone epoxidation, initially achieving moderate enantioselectivity (55% ee). lboro.ac.uk More complex binaphthyl-based spiro quaternary ammonium salts have since been designed, leading to significantly improved results, with one system yielding the product in 99% yield and 96% ee using sodium hypochlorite (B82951) (NaOCl) as the oxidant. nih.gov

Table 1: Performance of Various Catalytic Systems in the Enantioselective Epoxidation of Chalcone

| Catalyst System | Oxidant | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Gd(O-i-Pr)₃-(S)-6,6'-diphenyl-BINOL | Cumene hydroperoxide | Excellent | Up to 95% | core.ac.uk |

| Poly-(L)-alanine | H₂O₂, NaOH | - | 97% | lboro.ac.uk |

| Binaphthyl-based spiro quaternary ammonium salt | NaOCl | 99% | 96% | nih.gov |

| Fe complex with chiral dipyrrolidine backbone / 2-EHA | H₂O₂ | High | Up to 97% | researchgate.net |

| Chiral Co(III) complex | H₂O₂ | - | Up to 55% | researchgate.net |

Mechanistic Insights into Stereocontrol

Understanding the mechanism by which chirality is transferred from the catalyst to the substrate is key to designing more effective synthetic methods.

In iron-catalyzed systems , evidence suggests that the active epoxidizing species are high-valent oxoiron complexes. acs.org The stereochemical outcome is dictated by the specific geometry of the chiral ligand coordinated to the iron center, which controls the trajectory of the olefin's approach to the iron-bound oxygen atom. acs.org

For polypeptide-catalyzed epoxidations , the α-helical structure of the polymer is considered essential for catalytic activity and stereocontrol. acs.org Kinetic analysis suggests a mechanism involving the reversible addition of the chalcone to a polypeptide-bound hydroperoxide, which forms a transient hydroperoxy enolate intermediate. nih.gov The chiral environment created by the helical peptide structure then directs the intramolecular epoxidation.

In lanthanoid-BINOL systems , it is proposed that the catalyst forms an oligomeric structure in solution. core.ac.uk The chiral BINOL ligand creates a well-defined chiral pocket around the metal center. The chalcone substrate coordinates to the lanthanide ion, and the peroxide attacks the double bond from the less sterically hindered face as dictated by the chiral ligand, leading to the observed enantioselectivity. core.ac.uk

The ring-opening of chalcone epoxides can proceed through different mechanisms depending on the conditions. Acidic hydrolysis often occurs via an SN1 mechanism, while alkaline hydrolysis or nucleophilic attack can follow an SN2 pathway, which has implications for subsequent stereoselective transformations. rsc.org

Functional Group Interconversion and Derivatization

The chalcone oxide scaffold is a versatile platform for further chemical modification, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures, particularly those containing heterocyclic rings.

Introduction of heterocyclic Moieties onto the Chalcone Oxide Scaffold

The synthesis of chalcone oxide analogues bearing heterocyclic fragments is of significant interest due to the prevalence of such motifs in biologically active compounds. ias.ac.in These syntheses can be approached in two primary ways: by epoxidizing a chalcone that already contains a heterocycle, or by using the chalcone or chalcone oxide functionality to construct a new heterocyclic ring.

Synthesis from Heterocyclic Chalcones: A common strategy involves the Claisen-Schmidt condensation of a heterocyclic ketone or aldehyde to form a chalcone precursor, which is then epoxidized. For example, novel heterocyclic chalcone analogues have been synthesized by condensing 2-acetyl-5-chlorothiophene (B429048) with various substituted benzaldehydes. mdpi.comresearchgate.net These thiophene-containing chalcones can then serve as substrates for stereoselective epoxidation.

Building Heterocycles from Chalcones: The α,β-unsaturated ketone system in chalcones is an excellent Michael acceptor and can react with various bidentate nucleophiles to form five-, six-, and seven-membered heterocyclic compounds. ias.ac.in This property has been exploited to generate a wide range of derivatives:

Isoxazoles and Pyrazoles: Chalcones react with hydroxylamine (B1172632) and hydrazine, respectively, to form isoxazole (B147169) and pyrazole (B372694) rings. ias.ac.in

Pyrimidines: Reaction with reagents like urea (B33335) or guanidine (B92328) can yield pyrimidine (B1678525) derivatives. ias.ac.in

Isothiazoles: A one-step synthesis of isothiazoles has been developed from chalcone derivatives using ammonium iodide (NH₄I) and potassium ethyl xanthogenate (EtOCS₂K). frontiersin.org

Benzothiazepines: 1,5-Benzothiazepines can be synthesized from chalcones and ortho-aminothiophenol. core.ac.uk

Exploration of Substituent Effects on Synthetic Yield and Stereoselectivity

The electronic and steric properties of substituents on the aromatic rings of the chalcone precursor can significantly influence the yield and stereoselectivity of the epoxidation reaction.

Electronic Effects: The impact of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can vary depending on the specific catalytic system. In some studies using phase-transfer catalysts, it was found that EWGs on the phenyl ring of the chalcone enhanced the rate of epoxidation. iitr.ac.in In contrast, for certain photocatalytic reactions, chalcones with EDGs on the carboxyl-bearing aromatic ring (Ring A) gave higher yields than those with EWGs. rsc.org In some highly efficient iron-catalyzed systems, the presence of either EDGs or EWGs at the para position of the substrate's phenyl ring did not appear to affect the enantioselectivity. researchgate.net

Steric Effects: Steric hindrance can also play a critical role. For instance, changing a substituent's position from para to ortho can lead to a decreased yield, likely due to steric clashes that hinder the substrate's approach to the catalyst's active site. rsc.org

Substituent Position: The location of the substituent is also important. In an organocatalyzed epoxidation study, it was observed that substituents on the phenyl ring attached to the carbonyl group (Ring A) had a greater negative impact on reactivity than substituents on the other phenyl ring (Ring B). This was attributed to the substituents on Ring A altering the electron density at the ketone and potentially hindering the formation of a key reaction intermediate. wmich.edu

Table 2: Influence of Substituents on the Epoxidation of Chalcones

| Catalytic System | Substituent Effect | Outcome | Reference |

|---|---|---|---|

| Phase Transfer Catalyst | Electron-withdrawing groups on phenyl ring | Enhanced epoxidation rate | iitr.ac.in |

| Iron Complex | Para-substituents (EDG or EWG) | No significant effect on enantioselectivity | researchgate.net |

| Photocatalysis | Electron-donating groups on Ring A | Higher yield than with EWGs | rsc.org |

| Photocatalysis | Ortho-substituents vs. para-substituents | Decreased yield | rsc.org |

| Organocatalysis | Substituents on Ring A vs. Ring B | Substituents on Ring A had a greater negative impact on reactivity | wmich.edu |

Sustainable Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable methods for the synthesis of chalcones, which are the essential precursors for chalcone oxides. frontiersin.orgrjpn.org These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Green Solvents and Solvent-Free Reactions: A major focus has been to replace traditional volatile organic solvents.

Water: The use of micellar media, where reactions are carried out in water with the aid of surfactants like cetyltrimethylammonium bromide (CTAB), has been explored for chalcone synthesis. acs.org

Glycerin: Glycerin, a biodegradable and renewable solvent, has been successfully used for the Claisen-Schmidt condensation to produce chalcones in good yields. scielo.br

Solvent-Free Conditions: Microwave-assisted synthesis under solvent-free conditions, often using a solid support or catalyst like potassium hydroxide (B78521) (KOH), can provide excellent yields of chalcones in very short reaction times (e.g., 5 minutes). nih.gov

Alternative Energy Sources:

Microwave Irradiation: Microwave heating can dramatically accelerate reaction rates, often leading to higher yields and cleaner products compared to conventional heating. frontiersin.orgrjpn.org It is widely applied in the Claisen-Schmidt condensation for chalcone synthesis. arabjchem.org

Ultrasound Irradiation: Sonochemistry provides another energy-efficient method for promoting reactions. Ultrasound has been used to synthesize chalcone derivatives with good yields. frontiersin.orgekb.eg

Benign and Recyclable Catalysts:

ZnO Nanoparticles: Zinc oxide (ZnO) nanoparticles have been employed as an inexpensive, non-toxic, and recyclable heterogeneous catalyst for chalcone synthesis in water. core.ac.uk

Biocatalysts and Bio-based Catalysts: Enzymes and other biocatalysts represent a green option for chemical transformations. rjpn.org In a novel approach, thiamine (B1217682) hydrochloride (Vitamin B1), a naturally occurring compound, has been used as a recoverable, metal-free catalyst for the synthesis of chalcones in an ethanol-water mixture. mdpi.com

These green methodologies primarily address the synthesis of the chalcone precursor. Applying these principles to the subsequent epoxidation step, for example by using H₂O₂ as a clean oxidant and employing recyclable catalysts, is crucial for making the entire synthetic pathway to this compound truly sustainable.

Solvent-Free and Microwave-Assisted Synthetic Protocols

The convergence of solvent-free conditions and microwave irradiation represents a significant advancement in the synthesis of chalcones. frontiersin.org These techniques are often used together to reduce reaction times, simplify operational procedures, and decrease chemical waste. frontiersin.org

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, minimizing the use of often toxic and expensive organic solvents. researchgate.net One common approach involves grinding a benzaldehyde (B42025) and an acetophenone (B1666503) with a solid base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), using a simple mortar and pestle. researchgate.netresearchgate.net This mechanochemical activation provides the energy needed for the chemical transformation. frontiersin.org For instance, the solvent-free synthesis of various chalcones by grinding with solid NaOH has been shown to produce high yields (81-94%) and high purity products. researchgate.net Another innovative and environmentally friendly catalyst used for solvent-free chalcone synthesis is magnesium hydrogen sulfate (B86663) (Mg(HSO4)2). rsc.orgresearchgate.net This protocol has been successfully applied to the synthesis of medicinally relevant chalcones, offering a greener alternative to existing methods. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering a more uniform and selective heating mechanism compared to conventional methods. globalresearchonline.net This technology dramatically shortens reaction times from hours to mere minutes while often increasing product yields. globalresearchonline.netnih.gov For example, a protocol for synthesizing a chalcone dye that required 3 days under conventional heating was completed in just 30 minutes with microwave assistance, achieving an excellent isolated yield of 87%. nih.gov Microwave-assisted synthesis can be performed using various catalysts, including fly ash:H2SO4 and 40% sodium hydroxide, with reaction times as short as 60-120 seconds. globalresearchonline.netscholarsresearchlibrary.com The combination of microwave heating with solvent-free conditions, often using a solid catalyst like anhydrous K2CO3, further enhances the eco-friendly nature of the synthesis. researchgate.net

The following table summarizes findings from various studies on these advanced synthetic protocols.

| Reactants | Catalyst/Conditions | Time | Yield (%) | Reference |

| Benzaldehyde, Acetophenone | Solid NaOH, Grinding | - | 81-94 | researchgate.net |

| 4-Methylthio acetophenone, Aldehyde | Mg(HSO4)2, Mechanical Stirring, 80°C | 2h | 82 | researchgate.net |

| Aryl methyl ketone, Substituted benzaldehyde | Fly ash:H2SO4, Microwave (160-800 W) | - | High | globalresearchonline.netscholarsresearchlibrary.com |

| Aryl methyl ketone, Substituted benzaldehyde | 40% NaOH, Microwave (160-320 W) | 60-120 s | - | scholarsresearchlibrary.com |

| o-hydroxyacetophenone, Benzaldehyde | Anhydrous K2CO3, Microwave, Solvent-free | - | - | researchgate.net |

| 2-hydroxyacetophenone, 4-(dimethylamino)benzaldehyde | Piperidine, EtOH, Microwave | 30 min | 87 | nih.gov |

Application of Micellar Media in Condensation Reactions

The use of water as a solvent is highly desirable in green chemistry due to its non-toxic, non-flammable, and inexpensive nature. frontiersin.org Micellar catalysis enables organic reactions, such as the Claisen-Schmidt condensation, to be performed efficiently in aqueous media. nih.gov Micelles are aggregates of surfactant molecules that form in water above a certain concentration, known as the critical micelle concentration (CMC). These structures create a micro-heterogeneous, two-phase system with a hydrophobic core and a hydrophilic surface, which can solubilize organic reactants and catalyze reactions. nih.govacs.org

Cationic surfactants like cetyltrimethylammonium bromide (CTAB) and non-ionic surfactants such as Tween 80 have been successfully employed to create micellar media for chalcone synthesis. researchgate.netnih.gov Studies have shown that these micellar solutions can lead to good or even very good yields for a wide range of aromatic aldehydes and methyl ketones. researchgate.netnih.gov The choice of surfactant can be crucial; in cases where one type of surfactant performs poorly, another may provide a better outcome. researchgate.net For example, Tween 80 has been proposed as a greener and effective alternative to the more toxic CTAB in many instances. acs.orgresearchgate.net

The effectiveness of micellar catalysis lies in its ability to bring the reactants—the enolate anion and the aldehyde—into close proximity within the micelle, thereby accelerating the reaction rate. acs.orgunito.it Optimization studies have explored the impact of surfactant concentration and the choice of base (e.g., NaOH, KOH, K2CO3) on reaction yield. acs.org Interestingly, in some cases, the reaction in a micellar medium can suppress side reactions like the Michael addition, which may occur in traditional alcoholic solvents. unito.it The environmental benefit of this method is significant, as demonstrated by a lower E-factor (a measure of waste produced) for reactions in micellar media compared to those in ethanol. acs.org

The table below presents data from studies on micellar-mediated chalcone synthesis.

| Surfactant | Base | Reactants | Yield (%) | Notes | Reference |

| CTAB (Cationic) | NaOH | Benzaldehyde, Acetophenone | - | Shown to be an effective surfactant for the Claisen-Schmidt reaction. acs.org | |

| Tween 80 (Non-ionic) | NaOH | Benzaldehyde, Acetophenone | - | A greener alternative to CTAB, often providing good yields. acs.orgresearchgate.net | |

| CTAB (Cationic) | DBU | Substituted chalcones, 1,5-diazabiciclo(5.4.0)undec-7-ene | - | Used for the synthesis of pyrazole and pyrimidine derivatives from chalcones. nih.gov | |

| SDS (Anionic) | NaOH | Benzaldehyde, Acetophenone | 83 | Unexpectedly high yield for an anionic surfactant. acs.org | |

| None (in EtOH) | NaOH | Benzaldehyde, Acetophenone | 59 | Reference reaction in a traditional solvent. unito.it | |

| None (in Water) | NaOH | Benzaldehyde, Acetophenone | 70 | Emulsion condition without surfactant. unito.it |

Sophisticated Spectroscopic and Analytical Characterization Techniques for Rel Trans Chalcone Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic compounds in solution. For rel-trans-Chalcone Oxide, NMR is crucial for confirming the relative stereochemistry of the epoxide ring in relation to the adjacent carbonyl group.

Comprehensive ¹H and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of a chalcone (B49325) derivative provides key information. For instance, the trans geometry of the parent chalcone is often confirmed by a large coupling constant (typically around 15.5 Hz) between the alkenyl protons. researchgate.net In this compound, the protons on the epoxide ring (H-α and H-β) exhibit characteristic chemical shifts and coupling constants that are indicative of their trans relationship. The H-α proton typically appears as a doublet, with its chemical shift influenced by the adjacent carbonyl group. The H-β proton, also a doublet, couples with H-α.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each carbon atom in the molecule. researchgate.net The carbonyl carbon of chalcones generally appears in the downfield region, typically between δ 186.6 and 196.8 ppm. fabad.org.tr The carbons of the epoxide ring in this compound have distinct chemical shifts that confirm the presence of this three-membered ring.

Table 1: Representative ¹H and ¹³C NMR Data for Chalcone Derivatives (Note: Specific shifts for this compound may vary based on solvent and specific substitution patterns. The data below is illustrative for the chalcone scaffold.)

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | - | ~189.0 - 196.0 fabad.org.tr |

| α-carbon | Doublet, ~7.4 mdpi.com | ~125.0 mdpi.com |

| β-carbon | Doublet, ~7.8 mdpi.com | ~145.0 fabad.org.tr |

| Aromatic Protons | Multiplet, ~7.2 - 8.1 researchgate.net | ~128.0 - 138.0 |

Advanced Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

To resolve complex spectral overlaps and definitively assign proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. researchgate.net For this compound, a cross-peak between the signals of the epoxide protons (H-α and H-β) would be a key indicator of their scalar coupling, confirming their adjacency in the molecular structure. jst.go.jp

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). jst.go.jpuoa.gr This technique is instrumental in assigning the carbon signals for the epoxide C-H groups by linking them to their already-assigned proton resonances. science.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. uoa.grscience.gov For this compound, HMBC correlations can be observed from the epoxide protons to the carbonyl carbon and to carbons in the flanking phenyl rings. For example, a correlation from H-α to the carbonyl carbon would solidify the assignment of the epoxide's position relative to the ketone. jst.go.jp

Application of Saturation Transfer Difference (STD) NMR for Ligand Binding Assessment

Saturation Transfer Difference (STD) NMR is a powerful ligand-based NMR technique used to study the binding of small molecules (ligands) to large macromolecular receptors, such as proteins. researchgate.netnih.govnih.gov In an STD NMR experiment, selective saturation of the protein's resonances is transferred to a ligand that is in close proximity, allowing for the identification of binding and the mapping of the ligand's binding epitope. nih.govfrontiersin.org

While specific studies on this compound using STD NMR are not widely reported, the technique has been successfully applied to other chalcone derivatives to investigate their interactions with biological targets like lipoxygenase (LOX) enzymes and phospholipase A2. researchgate.netresearchgate.net Such studies can reveal which parts of the chalcone oxide molecule are in closest contact with the protein, providing valuable insights for drug design and understanding mechanisms of action. researchgate.net

Vibrational Spectroscopy for Molecular Structure Confirmation

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of key functional groups.

Carbonyl (C=O) Stretch: A strong absorption band is expected in the region of 1650-1700 cm⁻¹, which is characteristic of the conjugated ketone carbonyl group in chalcone-like structures. fabad.org.trmdpi.com

Aromatic C=C Stretch: Bands in the range of 1450-1600 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the two aromatic rings. csic.es

Epoxide Ring Vibrations: The presence of the epoxide ring can be confirmed by characteristic C-O stretching and ring deformation vibrations, although these can sometimes be less intense and appear in the fingerprint region (below 1300 cm⁻¹).

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are typically observed above 3000 cm⁻¹ and between 2850-3000 cm⁻¹, respectively. usd.ac.id

Table 2: Characteristic FTIR Absorption Bands for Chalcone Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Ketone (C=O) | Stretching | 1654 - 1696 mdpi.comcsic.es |

| Aromatic C=C | Stretching | 1486 - 1597 csic.esusd.ac.id |

| Alkene (C=C) | Stretching (trans) | ~980 mdpi.com |

| Aromatic C-H | Stretching | ~3000 - 3100 mdpi.com |

| Aliphatic C-H | Stretching | ~2920 - 2960 usd.ac.id |

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique that provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z). mdpi.comacs.org This precision allows for the unambiguous determination of the elemental formula of this compound (C₁₅H₁₂O₂), distinguishing it from other compounds with the same nominal mass. nih.gov

Furthermore, by employing ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF), the molecule can be fragmented. mdpi.com The resulting fragmentation pattern in the mass spectrum offers valuable structural information. For chalcones and their derivatives, common fragmentation pathways include the loss of phenyl groups or the carbon monoxide (CO) molecule. researchgate.net Analysis of these fragments helps to confirm the connectivity of the molecular backbone, corroborating the structural details elucidated by NMR and IR spectroscopy.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of moderately polar compounds like this compound, allowing for the determination of its molecular weight with high accuracy. In positive ion mode, the molecule readily forms protonated species, [M+H]⁺, and can also form adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ ions present in the solvent or as additives.

The analysis of chalcone derivatives by ESI-MS typically reveals the protonated molecule as the base peak. For this compound (C₁₅H₁₂O₂), the expected exact mass of the neutral molecule is approximately 224.08 Da. The high-resolution mass spectrum would therefore be expected to show a prominent ion at m/z 225.0910 for the [M+H]⁺ species. The observation of this ion with high mass accuracy provides strong evidence for the elemental composition of the compound.

Table 1: Expected ESI-MS Data for this compound

| Ion Species | Calculated m/z |

| [M+H]⁺ | 225.0910 |

| [M+Na]⁺ | 247.0730 |

| [M+K]⁺ | 263.0469 |

| [2M+H]⁺ | 449.1741 |

| [2M+Na]⁺ | 471.1561 |

Note: The data in this table is theoretical and based on the chemical formula of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides an even deeper level of structural information by inducing fragmentation of the parent ion and analyzing the resulting product ions. This technique is invaluable for confirming the identity of this compound and distinguishing it from its isomers. While specific fragmentation data for this compound is not extensively published, the fragmentation pathways can be predicted based on the known behavior of chalcones and epoxides. nih.govrsc.org

The collision-induced dissociation (CID) of the protonated molecule [M+H]⁺ at m/z 225 would likely proceed through several key fragmentation pathways. A characteristic loss of the phenyl group (C₆H₅, 77 Da) from the oxirane ring would result in a fragment ion at m/z 148. Another primary fragmentation would involve the benzoyl group (C₆H₅CO, 105 Da), leading to a significant ion at m/z 120, which corresponds to the protonated styrene (B11656) oxide. Further fragmentation of these primary ions can also be observed. The fragmentation of chalcones is known to involve cleavages at the C-C bonds adjacent to the carbonyl group and within the three-carbon chain. nih.gov

Table 2: Plausible LC-MS/MS Fragmentation of this compound ([M+H]⁺ = 225)

| Precursor Ion (m/z) | Product Ion (m/z) | Probable Lost Neutral Fragment | Proposed Fragment Structure |

| 225 | 120 | C₇H₅O | Protonated Styrene Oxide |

| 225 | 105 | C₈H₈O | Benzoyl Cation |

| 225 | 91 | C₉H₈O₂ | Tropylium Cation |

| 225 | 77 | C₉H₈O₂ | Phenyl Cation |

| 120 | 91 | CO | Tropylium Cation |

Note: The fragmentation data is inferred from general fragmentation patterns of chalcones and epoxides and may not represent experimentally verified values for this compound.

Chromatographic Techniques for Purity and Isomeric Separation

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Scale

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the assessment of purity and the preparative isolation of this compound. Reversed-phase HPLC, typically employing a C18 column, is effective for separating the compound from impurities and starting materials.

For analytical purposes, a typical HPLC method would involve a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape. mdpi.comjournalejmp.com Detection by UV-Vis is commonly set at wavelengths where chalcones exhibit strong absorbance, generally between 220-390 nm. mdpi.com The separation of the trans and potential cis isomers of chalcone oxide can be challenging but is often achievable with optimized HPLC conditions. For the preparative scale, similar conditions are used but with larger column dimensions and higher flow rates to isolate multi-milligram to gram quantities of the pure compound.

Table 3: Exemplary Analytical HPLC Parameters for Chalcone Derivatives

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 250 mm mdpi.comjournalejmp.com |

| Mobile Phase A | 0.1% Formic Acid in Water mdpi.comjournalejmp.com |

| Mobile Phase B | Acetonitrile mdpi.comjournalejmp.com |

| Gradient | 20% to 80% B over 30 min mdpi.com |

| Flow Rate | 1.0 mL/min mdpi.com |

| Detection | UV at 288 nm mdpi.com |

| Column Temperature | 25 °C mdpi.com |

Note: These parameters are based on published methods for chalcone derivatives and may require optimization for this compound.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) offers significant advantages over traditional HPLC-MS, including higher resolution, shorter run times, and increased sensitivity. This makes it a powerful tool for the trace analysis and detailed characterization of this compound. The use of sub-2 µm particle size columns in UPLC allows for more efficient separations. researchgate.netakjournals.com

A UPLC-MS/MS method for this compound would likely use a C18 column with a rapid gradient of acetonitrile and water containing formic acid. preprints.orgpreprints.org The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode for quantitative analysis, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. researchgate.netakjournals.com For qualitative analysis and structural confirmation, full scan MS and product ion scan MS/MS would be employed. The separation of the enantiomers of this compound would necessitate the use of a chiral stationary phase. While specific methods for this compound are not widely reported, chiral columns based on polysaccharide derivatives have proven effective for the separation of other chiral epoxides and could be adapted for this purpose. researchgate.net

Table 4: Representative UPLC-MS/MS Parameters for Chalcone Analysis

| Parameter | Value |

| Column | UPLC BEH C18, 1.7 µm, 2.1 x 50 mm akjournals.com |

| Mobile Phase A | 0.1% Formic Acid in Water preprints.org |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid preprints.org |

| Flow Rate | 0.4 mL/min researchgate.netakjournals.com |

| Injection Volume | 4 µL preprints.orgpreprints.org |

| Ionization Mode | ESI Positive preprints.org |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) researchgate.netakjournals.com |

Note: These parameters are based on published methods for chalcone derivatives and would likely be a good starting point for method development for this compound.

Pharmacological and Biological Activities of Rel Trans Chalcone Oxide

Anticancer and Antitumor Potential

Chalcones, a class of compounds characterized by a 1,3-diaryl-2-propen-1-one backbone, have garnered significant attention for their diverse pharmacological activities, including their potential as anticancer agents. mdpi.com These compounds and their derivatives have been shown to interfere with various stages of carcinogenesis, from initiation to metastasis. core.ac.uk

Modulation of Cell Cycle Progression and Apoptosis Induction Pathways

A key mechanism through which chalcones exert their anticancer effects is by modulating cell cycle progression and inducing apoptosis, or programmed cell death. nih.gov Several chalcone (B49325) derivatives have been observed to cause cell cycle arrest at different phases, most commonly at the G2/M phase, thereby preventing cancer cells from dividing and proliferating. ceu.esresearchgate.netencyclopedia.pub This arrest is often a precursor to apoptosis.

The induction of apoptosis by chalcones involves multiple pathways. One significant pathway is the mitochondrial, or intrinsic, pathway. This is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (like Bax and Bad) and anti-apoptotic members (like Bcl-2). ceu.es Some chalcones can shift the balance in favor of apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic ones. nih.govceu.es This disruption of the mitochondrial membrane potential leads to the release of cytochrome c, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis. ceu.esmdpi.com For instance, certain chalcones have been shown to induce the activation of caspase-3, -8, and -9. nih.gov

Furthermore, chalcones can also trigger the extrinsic pathway of apoptosis, which is initiated by the binding of death ligands to receptors on the cell surface. ceu.es

| Chalcone Derivative | Cancer Cell Line | Effect on Cell Cycle | Apoptotic Pathway Modulation |

|---|---|---|---|

| Isoliquiritigenin | Prostate cancer cells (DU145, MAT-LyLu) | Not specified | Upregulation of cleaved caspase-9, -7, and -3; PARP cleavage. ceu.es |

| Flavokawain A | Not specified | Not specified | Upregulation of Bax-dependent mitochondrial pathway; downregulation of anti-apoptotic proteins. ceu.es |

| Panduratin A | Prostate cancer cells (PC3, DU145) | G2/M arrest. nih.gov | Induction of apoptosis. nih.gov |

| Chalcone 1C | Ovarian cancer cells (A2780, A2780cis) | G2/M arrest. nih.gov | Induction of apoptosis via ROS generation and DNA damage. nih.gov |

| Indole chalcone ZK-CH-11d | Breast cancer cells (MDA-MB-231, MCF-7) | G2/M arrest. mdpi.com | Induction of apoptosis via cytochrome c release and caspase-3/7 activation. mdpi.com |

Inhibition of Cellular Proliferation and Metastasis

Chalcones have demonstrated the ability to inhibit the proliferation of various cancer cell lines. core.ac.uknih.gov This anti-proliferative activity is often linked to the induction of cell cycle arrest and apoptosis as previously discussed.

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Chalcones and their derivatives have been shown to interfere with several steps of the metastatic cascade. frontiersin.org They can inhibit the invasion of cancer cells into surrounding tissues and their subsequent migration. mdpi.comfrontiersin.org This is achieved in part by modulating the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, a key barrier to cell migration. frontiersin.org Some chalcones have been found to decrease the secretion of MMP-9. nih.gov

Furthermore, chalcones can interfere with angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen, a process crucial for tumor growth and metastasis. mdpi.comfrontiersin.org They can inhibit the expression of key angiogenic factors like vascular endothelial growth factor (VEGF). mdpi.comfrontiersin.org

Interactions with Oncogenic and Tumor Suppressor Signaling Cascades (e.g., p53, Nrf2)

The tumor suppressor protein p53, often called the "guardian of the genome," plays a critical role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress. nih.gov Many chalcones have been found to interact with the p53 pathway. Some can increase the expression and activity of p53. mdpi.comceu.esmdpi.com For instance, trans-chalcone has been reported to upregulate p53 expression. mdpi.com By activating p53, these chalcones can promote the transcription of genes involved in cell cycle arrest and apoptosis. ceu.es However, it's noteworthy that some chalcones have been shown to induce apoptosis through both p53-dependent and p53-independent mechanisms. encyclopedia.pubmdpi.com

The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. researchgate.net While Nrf2 activation can be protective against oxidative stress, its persistent activation in cancer cells can promote their survival and resistance to therapy. nih.gov The interaction of chalcones with the Nrf2 pathway is complex and appears to be context-dependent. Some studies report that chalcones can activate the Nrf2 signaling pathway, which may contribute to their chemopreventive effects by protecting normal cells from oxidative damage. researchgate.net Conversely, other research indicates that certain chalcones can inhibit the Nrf2 axis in cancer cells, leading to increased oxidative stress and subsequent cell death. nih.gov For example, one chalcone derivative was found to downregulate Nrf2 in sensitive ovarian cancer cells but increase its expression in resistant cells. nih.gov

Impact on Microtubule Dynamics and Antimitotic Effects

Microtubules are dynamic protein filaments that are essential components of the cytoskeleton and play a crucial role in cell division, specifically in the formation of the mitotic spindle. nih.gov Disruption of microtubule dynamics is a well-established strategy for cancer therapy. nih.gov A number of chalcone derivatives have been identified as antimitotic agents that interfere with microtubule assembly. nih.govresearchgate.net

These chalcones can bind to tubulin, the protein subunit of microtubules, often at the colchicine-binding site. ceu.es This binding inhibits the polymerization of tubulin into microtubules, disrupting the dynamic instability of the mitotic spindle. nih.gov The failure of proper spindle formation leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis. nih.gov The antimitotic activity of chalcones has been shown to be comparable to that of established anticancer drugs like vinblastine (B1199706) in some cases. ceu.es

| Chalcone Derivative | Cancer Cell Line(s) | Tubulin Polymerization IC50 | Antiproliferative GI50/IC50 |

|---|---|---|---|

| Chalcone oxime derivative 43a | A549, Hela, MCF-7 | 1.6 µM. nih.gov | 2.1 µM (A549), 3.5 µM (Hela), 3.6 µM (MCF-7). nih.gov |

| Chalcone-like derivative 41a | K562 | < 2 µM. nih.gov | Not specified |

| Millepachine derivative 18 | Multiple tumor cell lines | Not specified (promotes tubulin aggregation) | 0.09 - 1.30 µM. nih.gov |

Anti-Inflammatory Mechanisms of Action

Chronic inflammation is a known contributor to the development and progression of various diseases, including cancer. core.ac.uk Chalcones possess significant anti-inflammatory properties, which they exert through multiple mechanisms. frontiersin.org

Inhibition of Pro-Inflammatory Enzyme Activities (e.g., Cyclooxygenase, Lipoxygenase)

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the metabolic pathway of arachidonic acid, leading to the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. mdpi.comwayne.edu The inhibition of these enzymes is a major target for anti-inflammatory drugs. wayne.edu

Several synthetic chalcone derivatives have been shown to be potent inhibitors of both COX-1 and COX-2 enzymes. nih.gov Some chalcones exhibit preferential inhibition of COX-2, which is the inducible isoform of the enzyme primarily involved in the inflammatory response. nih.govnih.gov This selectivity is a desirable characteristic for anti-inflammatory agents as it may reduce the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1. nih.gov For example, certain chalcone derivatives have demonstrated strong COX-2 inhibitory activity with IC50 values in the low micromolar range. nih.gov

In addition to COX enzymes, chalcones have also been found to inhibit the activity of lipoxygenase. mdpi.comnih.gov For instance, garcinol, a polyisoprenylated chalcone, has been shown to suppress the formation of 5-lipoxygenase products. wayne.edu By inhibiting both COX and LOX pathways, chalcones can effectively reduce the production of a broad spectrum of inflammatory mediators. mdpi.com

| Chalcone Derivative | Enzyme Target | Inhibitory Concentration (IC50) |

|---|---|---|

| Derivative 4a | COX-2 | 4.78 µM. nih.gov |

| Derivative 3c | COX-1 | 14.65 µM. nih.gov |

| Garcinol | COX-1 | 12 µM. wayne.edu |

| Nitro-group containing chalcone 2 | Inflammation (TPA-induced mouse ear model) | 71.17% inhibition at 1 mg/ear. mdpi.com |

| Nitro-group containing chalcone 5 | Inflammation (TPA-induced mouse ear model) | 80.77% inhibition at 1 mg/ear. mdpi.com |

Suppression of Cytokine and Chemokine Production (e.g., TNF-α, IL-1β, IL-6, IL-17)

trans-Chalcone and its derivatives have demonstrated notable capabilities in suppressing the production of key pro-inflammatory cytokines. In a rodent model of joint inflammation, oral administration of trans-chalcone resulted in a significant reduction in the mRNA expression of several pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-17 (IL-17). nih.gov This therapeutic effect was associated with the amelioration of joint stiffness and pain. nih.gov

Further studies have reinforced these findings. In models of acute gout arthritis, trans-chalcone treatment effectively lowered the production of IL-1β, Tumor Necrosis Factor-alpha (TNF-α), and IL-6. nih.govresearchgate.net Similarly, in cases of high-fat-diet-induced pulmonary inflammation, trans-chalcone actively reduced the expression of these same cytokines. nih.gov Research on UV-induced skin inflammation also showed that trans-chalcone could inhibit the production of TNF-α. tandfonline.comnih.gov

A derivative, trans-1,3-diphenyl-2,3-epoxypropane-1-one, which is another name for trans-chalcone oxide, has been shown to inhibit the secretion of IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated murine macrophage cells. dovepress.com This inhibition of cytokine production is a key mechanism behind the anti-inflammatory potential of these compounds. mdpi.com

| Compound | Model/System | Suppressed Cytokines | Reference |

|---|

Modulation of Nitric Oxide Synthesis and Reactive Nitrogen Species

trans-Chalcone effectively modulates the synthesis of nitric oxide (NO), a key signaling molecule in inflammation. Excessive NO production, primarily by inducible nitric oxide synthase (iNOS), can lead to tissue damage. rsc.org Studies have shown that trans-chalcone administration significantly inhibits NO production in various inflammatory models. nih.govnih.govacs.orgsci-hub.se

In a rodent model of joint inflammation, trans-chalcone treatment led to a prominent inhibitory effect on the production of iNOS and a subsequent decrease in blood nitric oxide levels. nih.govacs.org Similarly, in an experimental model of gouty arthritis, trans-chalcone inhibited the production of nitric oxide in knee joint samples. nih.govresearchgate.net The underlying mechanism is attributed to the suppression of iNOS expression rather than direct scavenging of NO molecules. dovepress.comnih.gov The epoxide derivative, trans-chalcone oxide, also demonstrates the ability to reduce NO production by inhibiting iNOS expression. dovepress.com By curbing excessive NO synthesis, trans-chalcone helps mitigate nitrosative stress, which involves the damage caused by reactive nitrogen species (RNS) derived from nitric oxide. nih.govresearchgate.netresearchgate.net

| Compound | Effect | Mechanism | Model/System | Reference |

|---|

Antioxidant Properties and Redox Homeostasis Regulation

Direct Scavenging of Reactive Oxygen Species (ROS)

Chalcones are recognized for their antioxidant properties, which contribute to their protective effects against oxidative stress. who.intmdpi.com trans-Chalcone has been shown to directly counteract the damaging effects of reactive oxygen species (ROS). In a study on UVB-induced skin damage, a topical formulation of trans-chalcone significantly inhibited lipid peroxidation and reduced the levels of superoxide (B77818) anions. tandfonline.comnih.gov

In a model of acute gout arthritis, trans-chalcone treatment effectively inhibited the production of superoxide anions in knee joint samples. nih.gov However, some research suggests that the in vivo antioxidant effect of trans-chalcone may be more related to its broader anti-inflammatory properties and its ability to enhance endogenous antioxidant systems, rather than a direct radical scavenging activity in a cell-free system. nih.govrsc.org Nonetheless, its ability to reduce levels of ROS like superoxide is a key aspect of its protective mechanism. sci-hub.senih.gov

Enhancement of Endogenous Antioxidant Enzyme Systems (e.g., Superoxide Dismutase, Catalase, Glutathione (B108866) Peroxidase)

A significant mechanism of trans-chalcone's antioxidant action is its ability to bolster the body's own defense systems. It achieves this by enhancing the activity and expression of several crucial endogenous antioxidant enzymes.

| Enzyme/System | Effect of trans-Chalcone | Model/System | Reference |

|---|

Activation of Antioxidant Response Element (ARE) Pathway

trans-Chalcone is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway, a master regulator of cellular antioxidant and cytoprotective responses. nih.gov The activation of this pathway is considered a key mechanism for the indirect antioxidant effects of chalcones. mdpi.com

trans-Chalcone contains an enone structure that can act as a Michael acceptor, allowing it to interact with cysteine residues on the Keap1 protein, the negative regulator of Nrf2. nih.govmdpi.com This interaction leads to the release and nuclear translocation of Nrf2, which then binds to the ARE in the promoter region of various target genes, initiating their transcription. mdpi.com

Studies have demonstrated that trans-chalcone treatment increases the mRNA expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1), in models of skin inflammation and gout arthritis. nih.govnih.gov In Leishmania-infected macrophages, trans-chalcone was also found to upregulate the expression of Nrf2, HO-1, and ferritin. sci-hub.seresearchgate.net This activation of the Nrf2-ARE pathway leads to the enhanced expression of a broad range of antioxidant and detoxification enzymes, providing a coordinated defense against oxidative stress. nih.govsci-hub.se

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral, Antiparasitic)

Chalcones as a class of compounds are known to possess a wide spectrum of antimicrobial activities, including antibacterial, antifungal, antiviral, and antiparasitic effects. rsc.orgfrontiersin.orgmdpi.comresearchgate.netnih.gov This broad activity is often attributed to the α,β-unsaturated ketone core structure common to these molecules. who.int While specific data for rel-trans-Chalcone Oxide is scarce, research on trans-chalcone and other derivatives provides significant insights.

Antibacterial and Antifungal: Chalcones have shown strong activity against various bacteria and fungi. frontiersin.orgmdpi.com For instance, licochalcone A has been reported to inhibit the growth of Gram-positive bacteria like Bacillus subtilis. frontiersin.org Other natural chalcones have demonstrated effectiveness against Staphylococcus aureus. frontiersin.org In terms of antifungal properties, certain chalcone derivatives have shown significant activity against human pathogenic fungi such as Aspergillus fumigatus and Cryptococcus neoformans. mdpi.com

Antiviral: The antiviral potential of chalcones has been extensively studied. researchgate.netsemanticscholar.org These compounds can interfere with multiple stages of the viral life cycle and inhibit key viral enzymes like proteases and integrases. semanticscholar.org Chalcone derivatives have been evaluated against a range of viruses, including SARS-CoV, influenza virus, and HIV. semanticscholar.org

Antiparasitic: trans-Chalcone has shown promising activity against the parasite Leishmania amazonensis. sci-hub.senih.gov Studies have shown it has a direct leishmanicidal effect on the parasite and can reduce the parasite load within infected macrophages. sci-hub.se This effect is linked to the induction of ROS within the parasite and the modulation of the host's immune and antioxidant responses, including the upregulation of the Nrf2 pathway. sci-hub.seresearchgate.netnih.gov Other chalcones have been investigated for their antimalarial properties. rsc.orgmdpi.com

| Activity | Target Organism/Virus | Active Compound(s) | Reference |

|---|

Elucidation of Cellular Targets and Mechanisms of Toxicity in Pathogens

trans-Chalcone and its derivatives have demonstrated notable activity against a range of pathogens. The antibacterial properties of chalcones are often attributed to the α,β-unsaturated ketone group, which can interact with cellular nucleophiles like the thiol groups in proteins, leading to toxicity.

Research has shown that trans-chalcone can inhibit the in vitro growth of various Babesia and Theileria parasites. nih.gov Specifically, the half-maximal inhibitory concentration (IC50) of trans-chalcone against B. bovis, B. bigemina, B. divergens, B. caballi, and T. equi has been determined. nih.gov In a mouse model, trans-chalcone administered at 25 mg/kg reduced the peak parasitemia of B. microti by 71.8%. nih.gov

Furthermore, trans-chalcone has been identified as an inhibitor of efflux pumps in bacteria, which are a significant cause of antimicrobial drug resistance. microbiologyresearch.org It displayed potent efflux pump inhibition against Bacillus subtilis and mycobacterial species. microbiologyresearch.org This activity suggests that trans-chalcone could potentially work synergistically with existing antibiotics. microbiologyresearch.org

In the context of leishmaniasis, trans-chalcone has a direct action on Leishmania amazonensis promastigotes, inducing a late apoptosis-like death. nih.gov This is achieved through an increase in reactive oxygen species (ROS), loss of mitochondrial integrity, and membrane damage. nih.gov When tested on infected macrophages, trans-chalcone reduced the percentage of infected cells and the number of amastigotes per macrophage, with a selectivity index (SI) of 53.8 for the parasite over the host cells. nih.gov

Table 1: Anti-parasitic Activity of trans-Chalcone

| Parasite Species | IC50 (μM) |

|---|---|

| Babesia bovis | 69.6 ± 2.3 |

| Babesia bigemina | 33.3 ± 1.2 |

| Babesia divergens | 64.8 ± 2.5 |

| Babesia caballi | 18.9 ± 1.7 |

| Theileria equi | 14.3 ± 1.6 |

Data sourced from in vitro studies. nih.gov

Antidiabetic Effects

trans-Chalcone and its derivatives have been investigated for their potential in managing diabetes through various mechanisms. nih.govnih.gov

A key therapeutic approach for managing type II diabetes is the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, which reduces postprandial hyperglycemia. nih.govmdpi.com Chalcones have been identified as effective inhibitors of these enzymes. nih.govmdpi.com

trans-Chalcone is a known inhibitor of α-amylase. medchemexpress.comchemsrc.com Specifically, it has been shown to competitively inhibit porcine pancreatic α-amylase with a Ki of 48 μM. chemsrc.com Numerous synthetic chalcone derivatives have also demonstrated significant inhibitory activity against both α-glucosidase and α-amylase. nih.gov For instance, a series of synthetic chalcones showed IC50 values for α-amylase inhibition ranging from 1.25 ± 1.05 to 2.40 ± 0.09 μM, which is comparable to the standard drug acarbose (B1664774) (IC50 = 1.34 ± 0.3 μM). nih.gov Other studies have also highlighted the potent α-glucosidase inhibitory activity of various chalcone derivatives. nih.govnih.gov

Table 2: Inhibitory Activity of Chalcone Derivatives against Carbohydrate-Hydrolyzing Enzymes

| Enzyme | Compound Type | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Porcine Pancreatic α-Amylase | trans-Chalcone | Ki = 48 μM | chemsrc.com |

| Porcine Pancreatic α-Amylase | Synthetic Chalcones (1-16) | 1.25 ± 1.05 to 2.40 ± 0.09 μM | nih.gov |

| α-Glucosidase | Synthetic Intermediate Chalcones | 15 ± 0.14 to 385 ± 5.60 μM | nih.gov |

| α-Glucosidase | Natural Chalcone Derivative | IC50 = 0.4 µM | nih.gov |

Beyond enzyme inhibition, trans-chalcone influences glucose metabolism and insulin (B600854) sensitivity. semanticscholar.org Studies have shown that trans-chalcone can reduce blood glucose levels and moderately increase insulin secretion in diabetic rats. nih.govfrontiersin.org In healthy rats, it has been observed to reduce food intake, body weight gain, and serum levels of glucose and insulin. semanticscholar.org

The mechanism for these effects may involve the modulation of key signaling pathways. One proposed mechanism is through the miR-34a/SIRT1 pathway. semanticscholar.org trans-Chalcone has been found to significantly decrease the hepatic expression of miR-34a and increase the mRNA levels of SIRT1, a protein known to improve insulin sensitivity. semanticscholar.org In rats fed a high-fat diet, trans-chalcone prevented insulin resistance, an effect modulated by the down-regulation of miR-34a and its associated elevation of SIRT1. nih.gov

Chalcones can also stimulate glucose uptake. Some derivatives have been shown to increase glucose uptake in 3T3-L1 adipocytes through a GLUT4-dependent mechanism involving the LKB1/AMPK signaling pathway. nih.govfrontiersin.org Other chalcone derivatives have been found to stimulate the activation of AMP-activated protein kinase (AMPK), which leads to improved glucose tolerance. frontiersin.org

Neuroprotective and Psychoactive Properties

Chalcones and their derivatives are being explored for their neuroprotective effects. nih.govresearchgate.net This activity is often linked to their antioxidant and anti-inflammatory properties. researchgate.net Synthetic chalcone derivatives have been shown to possess neuroprotective activities in various biological systems. nih.gov

trans-Chalcone has demonstrated neuroprotective effects, particularly through its antioxidative properties. researchgate.net In a rat model of Alzheimer's disease, oral administration of trans-chalcone was found to inhibit the formation of amyloid plaques. researchgate.net The neuroprotective potential of chalcones is also linked to their ability to scavenge reactive oxygen species (ROS) and inhibit pro-inflammatory cytokines, which are implicated in neurodegenerative diseases. researchgate.net

While the broader class of chalcones is studied for psychoactive properties, specific data for this compound is not available in the provided search results. nih.gov

Hepatoprotective and Organ-Protective Activities

trans-Chalcone has demonstrated significant hepatoprotective and organ-protective activities in various experimental models. nih.govnih.gov These protective effects are attributed to its anti-inflammatory, antioxidant, and anti-fibrotic properties. nih.govnih.gov

A key mechanism of trans-chalcone's hepatoprotective effect is its ability to combat oxidative stress. In rats with liver damage induced by carbon tetrachloride (CCl4) and paracetamol, trans-chalcone administration led to a decrease in markers of oxidative and nitrosative stress (TBARS, nitrites, and nitrates) and an increase in reduced glutathione (GSH) levels. nih.gov It also ameliorated liver fibrosis in high-cholesterol diet-fed mice by boosting anti-oxidant enzymes. nih.gov In a model of acute gout arthritis, trans-chalcone reduced oxidative stress by increasing antioxidant defenses and reducing the production of reactive oxygen and nitrogen species. researchgate.net

Recent studies have also highlighted the role of trans-chalcone in mitigating endoplasmic reticulum (ER) stress. In a mouse model of CCl4-induced acute liver injury, pretreatment with trans-chalcone significantly alleviated the expression of ER stress indicators. dntb.gov.ua The compound dramatically decreased the protein levels of ER stress markers such as CHOP, Bip, Ero-Lα, IRE1α, PERK, Calnexin, and PDI compared to the CCl4-treated group. dntb.gov.ua This suggests that trans-chalcone exerts its hepatoprotective effects by modulating ER stress, in addition to oxidative stress and inflammation. dntb.gov.ua

Table 3: Hepatoprotective Effects of trans-Chalcone in CCl4-Induced Liver Injury

| Parameter | Effect of trans-Chalcone Treatment |

|---|---|

| Serum ALT, AST, ALP, Bilirubin | Marked reduction |

| TBARS, Nitrites, Nitrates | Decrease |

| Reduced GSH | Increase |

| Hepatic Fibrosis and Inflammation | Significantly decreased |

| ER Stress Indicators (CHOP, Bip, etc.) | Dramatically decreased |

Data sourced from studies on rats and mice. nih.govdntb.gov.ua

Inhibition of Apoptosis and Fibrosis in Liver Cells

Research into the pharmacological activities of this compound and its related compounds, particularly trans-chalcone, has revealed significant potential in mitigating liver injury by inhibiting key cellular processes of apoptosis and fibrosis. These protective effects are attributed to the modulation of various signaling pathways involved in oxidative stress, inflammation, and cellular homeostasis.

Studies utilizing animal models of liver injury, such as those induced by carbon tetrachloride (CCl4) or bile duct ligation (BDL), have demonstrated the hepatoprotective capabilities of trans-chalcone. nih.govacs.orgnih.gov The compound has been shown to protect hepatocytes from apoptosis and to suppress the progression of liver fibrosis. nih.govnih.govcdnsciencepub.com

A primary mechanism underlying the anti-apoptotic effect of trans-chalcone is the suppression of endoplasmic reticulum (ER) stress. nih.gov In models of acute liver injury, pretreatment with trans-chalcone significantly reduced the expression of key ER stress indicators, including C/EBP homologous protein (CHOP) and binding immunoglobulin protein (Bip). nih.gov By alleviating ER stress and associated oxidative stress, trans-chalcone effectively inhibits hepatocyte apoptosis. nih.gov This is further supported by findings that show a reduction in reactive oxygen species (ROS) generation and an increase in the levels of the antioxidant glutathione (GSH) in hepatic tissue following treatment. nih.gov

The anti-fibrotic activity of trans-chalcone is largely mediated through its ability to inhibit the activation of hepatic stellate cells (HSCs), which are the primary cell type responsible for extracellular matrix (ECM) deposition in the liver. nih.govmdpi.com The activation of HSCs is a critical event in the development of liver fibrosis. Research indicates that trans-chalcone can suppress this activation process. nih.govirantypist.com

The anti-inflammatory properties of trans-chalcone also contribute to its hepatoprotective effects. The compound has been shown to reduce the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), further attenuating liver damage and fibrosis. nih.govacs.org

Table 1: Research Findings on the Effects of trans-Chalcone on Liver Cells

| Model/System | Inducer of Injury | Key Findings | References |

|---|---|---|---|

| In vivo (Mice) | Carbon Tetrachloride (CCl4) | Inhibited hepatocyte apoptosis; Suppressed ER stress (reduced CHOP, Bip); Reduced oxidative stress (decreased ROS, increased GSH). | nih.gov |

| In vivo (Rats) | Carbon Tetrachloride (CCl4), Paracetamol | Reduced hepatic fibrosis and inflammation; Decreased TGF-β1, TNF-α, and collagen content. | acs.orgcdnsciencepub.com |

| In vivo (Rats) | Bile Duct Ligation (BDL) | Ameliorated histopathological changes (necrosis, collagen deposition); Reduced TGF-β1 levels; Attributed to antioxidant and anti-inflammatory properties. | nih.gov |

| In vivo (Mice) | High-Cholesterol Diet (HCD) | Attenuated liver fibrosis and steatosis; Down-regulated expression of PDGF and COX-2 genes in the liver. | nih.govirantypist.com |

| In vivo (Rats) | High-Fat Diet (HFD) | Inhibited TGF-β1 and connective tissue growth factor (CTGF) dependent collagen expression. | irantypist.comresearchgate.net |

Structure Activity Relationship Sar Studies and Molecular Design of Rel Trans Chalcone Oxide Derivatives

Correlations Between Stereochemistry and Biological Efficacy

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. In the case of chalcone (B49325) oxides, the relative orientation of the phenyl rings and the epoxide functional group significantly influences their interaction with biological targets. The trans configuration of the parent chalcone is generally considered more thermodynamically stable and often more biologically favorable. who.int The subsequent epoxidation of the α,β-unsaturated double bond results in new stereocenters, further diversifying the potential for specific biological interactions.

The rel-trans-chalcone oxide, a racemic mixture of enantiomers, presents a specific spatial arrangement of its phenyl groups. nih.gov This defined stereochemistry is crucial for its biological efficacy, as the precise orientation of these aromatic rings can dictate how the molecule fits into the binding pocket of a target protein. Any deviation from this trans arrangement could potentially lead to a decrease or complete loss of activity due to a less optimal fit with the receptor.

Impact of Substituent Position and Electronic Nature on Bioactivity Profiles

The biological activity of chalcone derivatives is profoundly influenced by the nature and position of substituents on their aromatic rings (Ring A and Ring B). nih.gov These modifications can alter the electronic properties, lipophilicity, and steric bulk of the molecule, thereby affecting its absorption, distribution, metabolism, excretion (ADME) properties, and its interaction with biological targets. who.intnih.gov

Electronic Effects:

The electronic nature of substituents, whether they are electron-donating (EDG) or electron-withdrawing (EWG), plays a pivotal role. For instance, studies on chalcones have shown that the presence of electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) can enhance certain biological activities, such as anticancer and antioxidant effects. proquest.commdpi.com The position of these groups is also critical. For example, a hydroxyl group at the 2'-position of ring A has been identified as a key feature for potent anti-inflammatory and antioxidant activities. who.intnih.gov Conversely, electron-withdrawing groups such as halogens (-F, -Cl, -Br) and nitro (-NO2) groups can also positively influence bioactivity. pharmatutor.org The introduction of a nitro group, for example, has been shown to confer anti-inflammatory properties. mdpi.com

Steric Effects:

The following table summarizes the observed effects of various substituents on the bioactivity of chalcone derivatives, providing insights that can be extrapolated to the design of this compound analogues.

| Substituent | Position | Ring | Observed Effect on Bioactivity | Reference(s) |

| Hydroxyl (-OH) | 2' | A | Potent anti-inflammatory and antioxidant activity | who.intnih.gov |

| Hydroxyl (-OH) | 3,4 | B | High antioxidant activity | mdpi.com |

| Methoxy (-OCH3) | para | A | Favorable for antioxidant activity | who.int |

| Bromo (-Br) | para | A | Highest antioxidant activity among regioisomers | who.int |

| Nitro (-NO2) | ortho | A or B | Highest anti-inflammatory inhibition | mdpi.com |

| Electron-withdrawing groups | para | B | Improved anticancer activity | conicet.gov.ar |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. conicet.gov.ar By analyzing various physicochemical properties and structural features, known as molecular descriptors, QSAR models can predict the activity of new, untested compounds. researchgate.net

For chalcone derivatives, QSAR studies have been successfully employed to predict their anticancer and anti-inflammatory activities. conicet.gov.arresearchgate.net These models often utilize two-dimensional (2D) or three-dimensional (3D) descriptors. 2D descriptors are calculated from the chemical structure and include properties like molecular weight, logP (lipophilicity), and topological indices. 3D descriptors, on the other hand, are derived from the 3D conformation of the molecule and include steric and electrostatic fields, as calculated in Comparative Molecular Field Analysis (CoMFA). researchgate.netscirp.org

A QSAR study on the anticancer activity of chalcones against MCF-7 human breast cancer cells found that a model built with just two-dimensional descriptors showed good predictive ability. conicet.gov.ar This highlights that even simpler models can be effective in guiding the design of new derivatives. Another study focusing on nitric oxide inhibitory activity also successfully developed a 3D-QSAR model using CoMFA, which provided insights into the steric and electrostatic requirements for enhanced activity. researchgate.net The development of robust QSAR models for rel-trans-chalcone oxides could significantly accelerate the discovery of potent and selective analogues by prioritizing the synthesis of compounds with the highest predicted activity.

Rational Design of Novel Analogues with Enhanced Potency and Selectivity

The insights gained from SAR and QSAR studies provide a solid foundation for the rational design of novel this compound analogues with improved potency and selectivity. nih.gov The goal is to systematically modify the core structure to optimize its interactions with the desired biological target while minimizing off-target effects.

One common strategy is molecular hybridization, where the chalcone oxide scaffold is combined with other pharmacophores known to possess desirable biological activities. proquest.com This can lead to hybrid molecules with dual mechanisms of action or improved pharmacokinetic properties. proquest.com For example, combining a chalcone moiety with a known anticancer agent could result in a synergistic effect.

Another approach involves the targeted introduction of specific functional groups based on the understanding of their electronic and steric effects. For instance, based on the finding that hydroxyl and methoxy groups often enhance anticancer activity, new analogues could be designed with these groups at various positions on the aromatic rings. proquest.com Similarly, the strategic placement of halogens or other electron-withdrawing groups could be explored to modulate activity. pharmatutor.org

The following table outlines a hypothetical design strategy for novel this compound analogues based on established SAR principles for chalcones.

| Core Structure | Proposed Modification | Rationale | Desired Outcome |

| This compound | Introduction of a hydroxyl group at the 2'-position of Ring A. | 2'-OH is often crucial for anti-inflammatory and antioxidant activity in chalcones. | Enhanced anti-inflammatory and antioxidant potency. |

| This compound | Substitution with a 3,4-dihydroxy pattern on Ring B. | This pattern is associated with strong antioxidant properties. | Increased radical scavenging capacity. |

| This compound | Introduction of an electron-withdrawing group (e.g., -CF3) at the para-position of Ring B. | EWGs in this position have been linked to improved anticancer activity. | Enhanced cytotoxic effects on cancer cells. |

| This compound | Hybridization with a known kinase inhibitor pharmacophore. | To create a dual-target agent for potential synergistic anticancer effects. | Increased potency and ability to overcome drug resistance. |

By systematically applying these design principles, researchers can create a library of novel this compound derivatives with a higher probability of possessing the desired biological activities, ultimately leading to the development of new and effective therapeutic agents.

Molecular and Cellular Mechanistic Investigations of Rel Trans Chalcone Oxide

Computational Approaches for Target Identification and Ligand-Protein Interactions

Computational methods are pivotal in predicting the molecular targets of bioactive compounds and elucidating the intricacies of their interactions. For rel-trans-Chalcone Oxide and its analogs, these in silico techniques provide valuable insights into potential mechanisms of action before extensive laboratory validation.

Molecular Docking Simulations for Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sysrevpharm.org This method is widely employed to forecast the binding mode and affinity of a ligand, such as a chalcone (B49325) derivative, within the active site of a target protein.